molecular formula C19H17NO5S2 B2880528 Methyl 3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900015-20-5

Methyl 3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No. B2880528
CAS RN: 900015-20-5
M. Wt: 403.47
InChI Key: YPJHXKJEGWRHNK-UHFFFAOYSA-N
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Description

“Methyl 3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate” is a chemical compound with the molecular formula C19H17NO5S2 and a molar mass of 403.47 . It is used in various chemical reactions and has specific physical and chemical properties .


Synthesis Analysis

The synthesis of “Methyl 3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate” involves complex chemical reactions. Unfortunately, the specific synthesis process is not available in the search results. For detailed synthesis procedures, it’s recommended to refer to specialized chemical synthesis databases or literature .


Molecular Structure Analysis

The molecular structure of “Methyl 3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate” is determined by its molecular formula, C19H17NO5S2. The structure is complex, with multiple functional groups including a benzylsulfonyl group, an amino group, a phenoxy group, and a thiophenecarboxylate group .

Mechanism of Action

The mechanism of action of “Methyl 3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate” is not specified in the search results. The mechanism of action would depend on the specific chemical reactions that this compound is involved in .

properties

IUPAC Name

methyl 3-[4-(benzylsulfonylamino)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S2/c1-24-19(21)18-17(11-12-26-18)25-16-9-7-15(8-10-16)20-27(22,23)13-14-5-3-2-4-6-14/h2-12,20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJHXKJEGWRHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate

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